molecular structure of 6-Hydroxynaphthalene-1,3-disulfonic acid
molecular structure of 6-Hydroxynaphthalene-1,3-disulfonic acid
The Molecular Structure of 6-Hydroxynaphthalene-1,3-disulfonic Acid: A Technical Guide
Part 1: Executive Technical Summary
6-Hydroxynaphthalene-1,3-disulfonic acid (CAS: 575-05-3 ) is a critical naphthalene derivative utilized primarily as a coupling component in the synthesis of azo dyes and fluorescent probes. In industrial nomenclature, it is frequently identified by its isomeric equivalent, 2-Naphthol-5,7-disulfonic acid .
This guide provides a rigorous analysis of its molecular architecture, a validated synthesis protocol ensuring high regioselectivity, and characterization standards essential for pharmaceutical and industrial grade verification.
| Property | Data |
| IUPAC Name | 6-Hydroxynaphthalene-1,3-disulfonic acid |
| Common Synonym | 2-Naphthol-5,7-disulfonic acid |
| CAS Number | 575-05-3 |
| Molecular Formula | C₁₀H₈O₇S₂ |
| Molecular Weight | 304.29 g/mol |
| Acidity (pKa) | Sulfonic groups: <1.0 (Strong acid); Phenolic OH: ~9.2 |
| Solubility | Highly soluble in water (as alkali salt); Sparingly soluble in organic solvents.[1][2][3] |
Part 2: Molecular Architecture & Electronic Properties
The chemical behavior of 6-Hydroxynaphthalene-1,3-disulfonic acid is dictated by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing sulfonic acid groups.
Substituent Effects and Regiochemistry
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Hydroxyl Group (Position 6): Acts as an ortho/para director (activating) for electrophilic aromatic substitution. However, its position at C6 (beta position) directs incoming electrophiles (like diazonium salts) primarily to the C5 position (alpha), creating a sterically accessible site for azo coupling.
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Sulfonic Acid Groups (Positions 1 & 3): These groups exert a strong inductive (-I) and mesomeric (-M) withdrawing effect.
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The C1-sulfonate sterically hinders the C2 position, reducing the likelihood of coupling at this site.
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The C3-sulfonate further deactivates the ring, ensuring that electrophilic attack is channeled toward the electron-rich ring bearing the hydroxyl group, specifically at C5.
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Structural Visualization
The following diagram illustrates the numbering correlation between the IUPAC name (6-hydroxy-1,3...) and the common industrial name (2-naphthol-5,7...).
Caption: Structural equivalence and electronic activation logic. The C6-OH activates the C5 position for azo coupling, while C1/C3 sulfonates block alternative sites.
Part 3: Synthesis & Purification Protocol
Direct sulfonation of 2-naphthol yields a complex mixture of isomers (Schaeffer’s acid, R-acid, G-acid), making isolation of the 5,7-isomer (6-hydroxy-1,3) difficult and low-yield.
The Gold Standard Method: The most reliable route for research-grade purity is the diazotization and hydrolysis of 2-Amino-5,7-naphthalenedisulfonic acid (Amino-J Acid). This method preserves the regiochemistry of the starting material.
Reagents Required:
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2-Amino-5,7-naphthalenedisulfonic acid (Amino-J Acid)
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Sodium Nitrite (NaNO₂)[4]
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Sulfuric Acid (H₂SO₄, dilute 10-20%)
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Sodium Carbonate (Na₂CO₃)
Step-by-Step Methodology:
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Dissolution:
-
Dissolve 0.1 mol of 2-Amino-5,7-naphthalenedisulfonic acid in 300 mL of water containing sufficient Na₂CO₃ to form a neutral solution (pH 7).
-
-
Diazotization:
-
Cool the solution to 0–5 °C in an ice bath.
-
Add 0.11 mol of NaNO₂ (aqueous solution).
-
Slowly add the mixture to excess ice-cold dilute H₂SO₄ (maintain T < 5 °C).
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Checkpoint: A positive starch-iodide test confirms excess nitrous acid (blue color). The diazonium salt precipitates or remains in suspension.
-
-
Hydrolysis (The Critical Step):
-
The diazonium suspension is slowly added to a boiling solution of dilute H₂SO₄ (5-10%).
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Mechanism: The diazonium group (-N₂⁺) is an excellent leaving group, replaced by -OH from water via an S_N1-like aryl cation mechanism.
-
Maintain boiling until nitrogen evolution ceases (approx. 1-2 hours).
-
-
Isolation:
-
Neutralize the hot solution with Calcium Carbonate (CaCO₃) to precipitate sulfate as CaSO₄ (gypsum).
-
Filter hot to remove CaSO₄.
-
Treat the filtrate with Na₂CO₃ to convert the calcium salt of the product to the sodium salt. Filter off any CaCO₃ precipitate.
-
Evaporate the filtrate to dryness or salt out with NaCl to obtain the sodium salt of 6-Hydroxynaphthalene-1,3-disulfonic acid.
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Caption: Synthesis workflow via the Bucherer-type reverse hydrolysis (Diazotization route), ensuring high isomeric purity.
Part 4: Characterization & Quality Control
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
HPLC Analysis
Separation from isomers (like 2-naphthol-6,8-disulfonic acid) requires a reversed-phase method with ion-pairing or polar mobile phases.
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Column: C18 Reverse Phase (e.g., Bondapak C18).[5]
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Mobile Phase: Water/Methanol (90:10) with phosphate buffer or tetrabutylammonium hydroxide (ion-pairing agent).
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Detection: UV at 228 nm (naphthalene core absorption).
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Retention Time: The 1,3-disulfonic isomer typically elutes differently than the 3,6-isomer (R-acid) due to polarity differences caused by the sulfonate positions relative to the hydroxyl.
^1H-NMR Spectroscopy (D₂O)
Expect a specific coupling pattern for the naphthalene protons.
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Key Feature: The protons on the ring bearing the OH group (H5, H7, H8 in the 2-naphthol numbering; H5, H7, H8 in IUPAC 6-hydroxy-1,3) will show specific splitting.
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Singlet Signal: Look for a singlet or meta-coupled doublet for the proton between the sulfonate groups (H2 in IUPAC numbering, H8 in industrial) if applicable, though in this specific 1,3-isomer, the protons are H2, H4, H5, H7, H8.
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H2 (between sulfonates): Isolated singlet (or weak meta coupling).
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H4: Doublet.
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H5, H7, H8: Aromatic multiplets characteristic of the substituted ring.
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Part 5: Applications in Drug Discovery & Dye Chemistry
Azo Dye Synthesis
This molecule is a "Coupling Component" (nucleophile).[1] Upon reaction with a diazonium salt (electrophile), it forms azo dyes.
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Mechanism: Electrophilic Aromatic Substitution (SEAr).
-
Regioselectivity: Coupling occurs almost exclusively at the C5 position (ortho to the OH, para to the ring junction), as C7 is sterically crowded by the C8-H and C1-sulfonate interaction.
Fluorescent Probes
The rigid naphthalene backbone with electron-donating (OH) and withdrawing (SO3H) groups creates a "push-pull" electronic system. This makes derivatives of this acid useful as:
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pH Indicators: Fluorescence intensity changes with the ionization of the phenolic OH (pKa ~9.2).
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Biological Markers: Sulfonic acids ensure water solubility, making them suitable for aqueous biological environments.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80627310, 6-Hydroxynaphthalene-1,3-disulfonic acid. Retrieved from [Link]
-
Rossinelli, L., Thies, H., & Richarz, W. (1979). High-Performance Liquid Chromatographic Determination of Naphtholsulfonic Acids.[5] Chimia, 33(12), 451.[5] (Methodology for HPLC separation of 2-naphthol-5,7-disulfonic acid).
- Organic Syntheses.General methods for Diazotization and Hydrolysis of Aminonaphthalenesulfonic acids.
Sources
- 1. US20040054153A1 - Use of copper complexes of disazo dyes for dyeing natural and synthetic material - Google Patents [patents.google.com]
- 2. 6-Hydroxy-1-naphthoic acid | C11H8O3 | CID 5463800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Top 32 Chimia papers published in 1979 [scispace.com]
- 4. patents.justia.com [patents.justia.com]
- 5. chimia.ch [chimia.ch]
